molecular formula C18H22BrN3O2S B2923097 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide CAS No. 923122-51-4

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2923097
CAS No.: 923122-51-4
M. Wt: 424.36
InChI Key: UZUNIZXUNWWAPK-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H22BrN3O2S and its molecular weight is 424.36. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Molecular Mechanisms

  • Compounds structurally similar to the chemical have been studied for their potential biological activities. For instance, some derivatives of imidazoles have been explored for their activity in the histamine H3-receptor activation mechanism (Kovalainen et al., 2000). Similarly, various imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses (Golankiewicz et al., 1995).

Catalytic and Synthetic Applications

  • The chemical and its related compounds have been utilized in various synthetic processes. For example, a novel mixed-ligand Cu(II) Schiff base complex, incorporating similar molecular structures, demonstrated catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes (Ebrahimipour et al., 2018). Additionally, palladium-catalyzed direct arylation of bromobenzylacetamide derivatives has been explored for accessing heteroarylated benzylacetamides, indicating potential in medicinal chemistry synthesis (Laidaoui et al., 2010).

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNIZXUNWWAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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